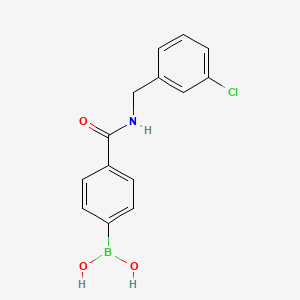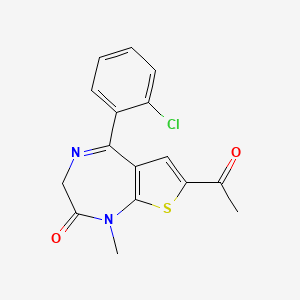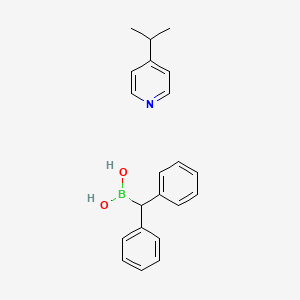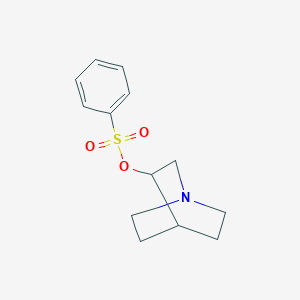![molecular formula C20H25FN2 B13414507 1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine CAS No. 6263-54-3](/img/structure/B13414507.png)
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine is a chemical compound belonging to the piperazine class. Piperazines are a group of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a fluorophenyl and a phenyl group attached to a butyl chain, which is connected to the piperazine ring. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
The synthesis of 1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired piperazine derivative.
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the phenyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the piperazine ring or the attached phenyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the production of various industrial chemicals and materials, serving as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine involves its interaction with specific molecular targets. It has been found to act primarily as a serotonin receptor agonist, particularly targeting the 5-HT1A receptor . This interaction can modulate neurotransmitter release and influence various physiological processes. Additionally, it may inhibit the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but lacks the additional phenylbutyl chain, resulting in different pharmacological properties.
1-Bis(4-fluorophenyl)methyl piperazine: This compound features two fluorophenyl groups attached to a piperazine ring, making it structurally similar but with distinct chemical and biological activities.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6263-54-3 |
|---|---|
Formule moléculaire |
C20H25FN2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-[4-(4-fluorophenyl)-4-phenylbutyl]piperazine |
InChI |
InChI=1S/C20H25FN2/c21-19-10-8-18(9-11-19)20(17-5-2-1-3-6-17)7-4-14-23-15-12-22-13-16-23/h1-3,5-6,8-11,20,22H,4,7,12-16H2 |
Clé InChI |
IVBRMABBDOJLRU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCC(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)


![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)



